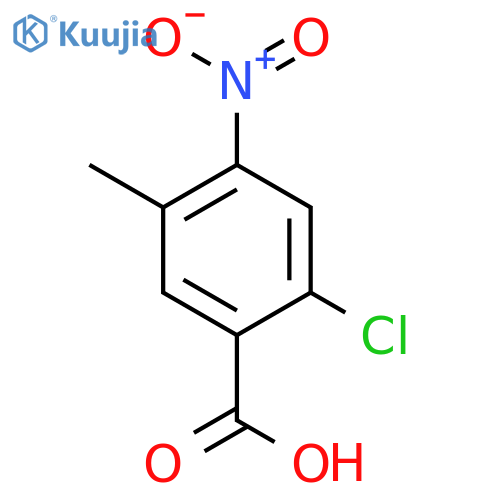

Cas no 162100-82-5 (Benzoic acid, 2-chloro-5-methyl-4-nitro-)

Benzoic acid, 2-chloro-5-methyl-4-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-chloro-5-methyl-4-nitro-

- 2-Chloro-5-methyl-4-nitrobenzoic Acid

- 162100-82-5

- AC4608

- SY129586

- AKOS027359135

- SCHEMBL8526398

- OPXHWEVLBGQQRA-UHFFFAOYSA-N

- MFCD25959723

- 2-Chloro-5-methyl-4-nitrobenzoicAcid

-

- MDL: MFCD25959723

- インチ: InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)6(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

- InChIKey: OPXHWEVLBGQQRA-UHFFFAOYSA-N

- ほほえんだ: O=C(O)c1cc(c(cc1Cl)[N+]([O-])=O)C

計算された属性

- せいみつぶんしりょう: 214.9985354Da

- どういたいしつりょう: 214.9985354Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 83.1Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 364.6±42.0 °C at 760 mmHg

- フラッシュポイント: 174.3±27.9 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Benzoic acid, 2-chloro-5-methyl-4-nitro- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzoic acid, 2-chloro-5-methyl-4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D777356-1g |

2-Chloro-5-methyl-4-nitrobenzoic Acid |

162100-82-5 | 95% | 1g |

$990 | 2024-07-20 | |

| Alichem | A010011280-1g |

2-Chloro-5-methyl-4-nitrobenzoic acid |

162100-82-5 | 97% | 1g |

1,475.10 USD | 2021-07-06 | |

| Alichem | A010011280-250mg |

2-Chloro-5-methyl-4-nitrobenzoic acid |

162100-82-5 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010011280-500mg |

2-Chloro-5-methyl-4-nitrobenzoic acid |

162100-82-5 | 97% | 500mg |

798.70 USD | 2021-07-06 | |

| eNovation Chemicals LLC | D777356-1g |

2-Chloro-5-methyl-4-nitrobenzoic Acid |

162100-82-5 | 95% | 1g |

$990 | 2025-02-22 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129586-1g |

2-Chloro-5-methyl-4-nitrobenzoic Acid |

162100-82-5 | ≥95% | 1g |

¥8500.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D777356-1g |

2-Chloro-5-methyl-4-nitrobenzoic Acid |

162100-82-5 | 95% | 1g |

$990 | 2025-02-27 |

Benzoic acid, 2-chloro-5-methyl-4-nitro- 関連文献

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

Benzoic acid, 2-chloro-5-methyl-4-nitro-に関する追加情報

Benzoic acid, 2-chloro-5-methyl-4-nitro- (CAS No. 162100-82-5): A Comprehensive Overview in Modern Chemical Biology

Benzoic acid, 2-chloro-5-methyl-4-nitro-, identified by its Chemical Abstracts Service number (CAS No. 162100-82-5), is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a benzene ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position, exhibits a range of intriguing chemical behaviors that make it valuable in various research applications.

The structural configuration of Benzoic acid, 2-chloro-5-methyl-4-nitro- imparts distinct reactivity patterns, making it a versatile intermediate in synthetic chemistry. The presence of electron-withdrawing groups such as the nitro and chloro substituents enhances its participation in electrophilic aromatic substitution reactions, while the methyl group influences its electronic properties and solubility characteristics. These features have positioned this compound as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.

In recent years, Benzoic acid, 2-chloro-5-methyl-4-nitro- has been explored for its potential applications in medicinal chemistry. Its molecular framework suggests compatibility with biological targets, making it a candidate for developing novel therapeutic agents. Specifically, the nitro group can be reduced to an amine, introducing a polar functional group that may enhance binding affinity to biological receptors. This transformation has been investigated in the context of designing small-molecule inhibitors for various diseases.

Moreover, the halogenated aromatic ring system of Benzoic acid, 2-chloro-5-methyl-4-nitro- offers opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. Researchers have leveraged these transformations to create derivatives with enhanced pharmacological properties, including improved metabolic stability and reduced toxicity.

The compound's utility extends beyond pharmaceutical applications into materials science. Its ability to participate in polymerization reactions and form coordination complexes with metal ions has been explored for developing advanced materials with tailored properties. For instance, metal-organic frameworks (MOFs) incorporating Benzoic acid, 2-chloro-5-methyl-4-nitro- as a ligand have shown promise in gas storage and separation technologies due to their high surface area and tunable pore sizes.

Recent studies have also highlighted the role of Benzoic acid, 2-chloro-5-methyl-4-nitro- in computational chemistry and molecular modeling. Its well-defined structure allows for accurate simulations of its interactions with biological molecules, aiding in the rational design of drugs. High-throughput virtual screening techniques have been employed to identify potential lead compounds derived from this scaffold, streamlining the drug discovery process.

The synthesis of Benzoic acid, 2-chloro-5-methyl-4-nitro- involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration followed by chlorination and methylation of benzoic acid derivatives. Advances in catalytic methods have improved the efficiency of these reactions, reducing environmental impact while maintaining high selectivity.

In conclusion, Benzoic acid, 2-chloro-5-methyl-4-nitro- (CAS No. 162100-82-5) is a multifaceted compound with broad applications in chemical biology and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable in drug discovery and material development. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.

162100-82-5 (Benzoic acid, 2-chloro-5-methyl-4-nitro-) 関連製品

- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)

- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)

- 1807118-60-0(2,3-Bis(trifluoromethyl)-5-iodobenzylamine)

- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)

- 460327-60-0(1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)methylpiperidine-3-carboxamide)

- 72275-48-0(Chromocarb)

- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 2172547-94-1(3-(2-hydroxycyclobutyl)phenol)

- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)